Enzymatic Potency vs. Pargyline
PYCR1-IN-1 (Compound 4) exhibits an enzymatic IC50 of 8.8 µM against PYCR1, representing a 22.5-fold improvement in potency compared to its parent fragment hit, pargyline, which displays an IC50 of 198 µM under comparable biochemical assay conditions [1]. This potency enhancement was achieved through systematic SAR exploration around the pargyline scaffold, establishing PYCR1-IN-1 as the most potent analog in the reported series [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8.8 µM |
| Comparator Or Baseline | Pargyline: 198 µM |
| Quantified Difference | 22.5-fold improvement |
| Conditions | In vitro PYCR1 enzyme activity assay; reported in Milne et al., 2019 [1]. |
Why This Matters
For procurement, this 22.5-fold potency differential directly translates to lower compound consumption in enzymatic screens and potentially reduced off-target liabilities at effective working concentrations.
- [1] Milne, K., et al. A fragment-like approach to PYCR1 inhibition. Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2626-2631. View Source
